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For Immediate Release:
A Detailed Examination of the Kinase Selectivity Profile of SJ45566, a Potent LCK Degrader

This guide provides a comprehensive comparison of the selectivity of SJ45566, a novel
proteolysis-targeting chimera (PROTAC), for Lymphocyte-specific protein tyrosine kinase (LCK)
over other members of the SRC family of kinases. Developed for researchers, scientists, and
professionals in drug development, this document synthesizes available experimental data to
offer an objective performance analysis.

SJ45566 has been identified as a potent and orally bioavailable PROTAC-based degrader of
LCK, with a demonstrated half-maximal degradation concentration (DC50) of 1.21 nM in
cellular assays. Its development is primarily aimed at therapeutic applications in T-Cell Acute
Lymphoblastic Leukemia (T-ALL), where LCK signaling is often dysregulated. While SJ45566 is
designed to target LCK, a thorough understanding of its selectivity within the highly
homologous SRC kinase family is critical for predicting its therapeutic window and potential off-
target effects.

Quantitative Selectivity Profile of SJ45566

To assess the selectivity of SJ45566, a comprehensive proteomics study was conducted to
guantify the degradation of a wide range of proteins, including multiple SRC family kinases,
following treatment with the compound. The data presented below is extracted from the
supplementary materials of the primary research publication by Jarusiewicz et al. (2024).
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The following table summarizes the degradation data for LCK and other SRC family kinases in
KOPTKZ1 cells treated with 100 nM SJ45566 for 5 hours. The values represent the remaining
protein levels relative to a vehicle control (DMSO).

. . % Protein L.
Kinase Family o Standard Deviation
Remaining (Mean)

LCK SRC Family 1.20 0.28
FYN SRC Family 81.30 1.84
LYN SRC Family 100.00 231
HCK SRC Family 98.45 1.77
FGR SRC Family 94.75 3.61
YES1 SRC Family 93.90 4.95
SRC SRC Family 91.20 2.83

Data sourced from Jarusiewicz, J. A., et al. (2024). Development of an Orally Bioavailable LCK
PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic
Leukemia. Journal of Medicinal Chemistry.

The data clearly demonstrates that SJ45566 induces profound degradation of LCK, with only
1.20% of the protein remaining after a 5-hour treatment. In contrast, the levels of other
measured SRC family kinases, including FYN, LYN, HCK, FGR, YES1, and SRC, remained
largely unaffected, with remaining protein levels ranging from 81.30% to 100.00%. This
indicates a high degree of selectivity of SJ45566 for LCK over the other SRC family members
tested under these experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The
following section outlines the key experimental protocols used to generate the selectivity data
for SJ45566.

Cellular Degradation Assay
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Objective: To determine the extent of degradation of target proteins in a cellular context upon
treatment with SJ45566.

Cell Line: KOPTKL1 (T-ALL cell line)

Methodology:

Cell Culture: KOPTK1 cells were cultured in appropriate media and conditions to ensure
logarithmic growth.

Compound Treatment: Cells were treated with 100 nM SJ45566 or a vehicle control (DMSO)
for 5 hours.

Cell Lysis: Following incubation, cells were harvested and lysed to extract total protein.

Sample Preparation for Proteomics: Protein samples were reduced, alkylated, and digested,
typically with trypsin, to generate peptides.

LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the
proteins present in each sample.

Data Analysis: The abundance of each identified protein in the SJ45566-treated samples
was compared to the vehicle-treated samples to calculate the percentage of protein
remaining.

Signaling Pathway Context and Experimental
Workflow

To visualize the biological context of SJ45566's action and the experimental process, the

following diagrams are provided.
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 To cite this document: BenchChem. [Comparative Analysis of SJ45566 Selectivity for LCK
Over Other SRC Family Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543890#selectivity-of-sj45566-for-lck-over-other-
src-family-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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